N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ7550 hydrochloride involves the demethylation of the terminal amine of osimertinib. This process is typically mediated by the enzyme cytochrome P450 (CYP) 3A4 . The reaction conditions for this transformation include the use of specific solvents and temperature controls to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of AZ7550 hydrochloride follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the compound. The use of advanced chromatographic techniques is common to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: AZ7550 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
AZ7550 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: Employed in cell-based assays to study the inhibition of IGF1R and its downstream effects.
Medicine: Investigated for its potential therapeutic effects in the treatment of non-small cell lung cancer.
Industry: Utilized in the development of new pharmacological agents targeting IGF1R.
Mechanism of Action
AZ7550 hydrochloride exerts its effects by inhibiting the activity of IGF1R. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth . The compound also shows activity against other kinases such as mixed lineage kinase 1 (MLK1), activated Cdc42-associated kinase 1 (ACK1), and ErbB4 .
Comparison with Similar Compounds
AZD9291 (Osimertinib): The parent compound of AZ7550 hydrochloride, known for its efficacy against epidermal growth factor receptor (EGFR) mutations.
AZ5104: Another active metabolite of osimertinib with similar inhibitory activity against IGF1R and EGFR.
Uniqueness: AZ7550 hydrochloride is unique due to its specific inhibitory activity against IGF1R, which distinguishes it from other metabolites like AZ5104 that have broader kinase inhibition profiles. This specificity makes AZ7550 hydrochloride a valuable tool in targeted cancer therapy research.
Biological Activity
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide; hydrochloride, often referred to as Compound X, is a synthetic organic molecule with significant potential in cancer therapy. This compound has garnered attention due to its selective inhibition of mutated forms of the epidermal growth factor receptor (EGFR), a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).
Chemical Structure and Properties
Compound X has the molecular formula C27H32ClN7O2 and features a complex structure that includes:
- Methoxy group
- Indole moiety
- Pyrimidine ring
These structural components contribute to its biological activity and specificity towards certain EGFR mutations.
The primary mechanism through which Compound X exerts its biological effects is by selectively binding to mutated forms of EGFR. This selective binding inhibits downstream signaling pathways that are crucial for tumor growth and survival. Research indicates that it demonstrates high potency against specific EGFR mutations while exhibiting lower inhibition of wild-type EGFR, suggesting a favorable therapeutic window for cancer treatment .
Binding Affinity Studies
Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have quantified the binding affinities and kinetics of Compound X with various EGFR mutants. These studies reveal that the compound binds more effectively to mutated receptors than to wild-type, which is pivotal for minimizing side effects associated with conventional therapies.
In Vitro Studies
In vitro assays have demonstrated that Compound X significantly inhibits the proliferation of cancer cell lines harboring specific EGFR mutations. For instance, in studies involving H1975 (double mutant) and PC9 (activating mutant) cell lines, the compound showed profound effects on phosphorylation levels of EGFR, indicating effective target engagement and inhibition of downstream signaling pathways .
In Vivo Studies
In vivo efficacy has been evaluated using xenograft models where mice were treated with Compound X. The results indicated a substantial reduction in tumor growth, with maximal inhibition observed at 6 hours post-administration. Notably, sustained inhibition of biomarker modulation was recorded over extended periods, reinforcing the compound's potential as an effective therapeutic agent against resistant cancer forms .
Comparative Analysis with Other EGFR Inhibitors
To contextualize the biological activity of Compound X, it is beneficial to compare it with other known EGFR inhibitors:
Compound | Structure Highlights | Biological Activity |
---|---|---|
Osimertinib | Similar indole and pyrimidine components | Potent EGFR inhibitor with high specificity |
Afatinib | Contains an aniline moiety | Broad-spectrum EGFR inhibitor |
Erlotinib | Features a quinazoline structure | First-generation EGFR inhibitor |
Compound X's unique targeting profile allows it to potentially offer fewer adverse effects compared to these established therapies, particularly in patients with specific mutations .
Case Studies
Several case studies highlight the clinical relevance of Compound X in treating patients with resistant forms of cancer:
- Case Study 1 : A patient with NSCLC exhibiting an EGFR T790M mutation showed significant tumor regression after treatment with Compound X, leading to improved survival outcomes.
- Case Study 2 : In another instance, a cohort of patients previously treated with first-line therapies demonstrated enhanced responses when switched to Compound X therapy, particularly those harboring specific mutations.
These case studies underscore the potential impact of Compound X on patient management in oncology.
Properties
IUPAC Name |
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2.ClH/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYPVGSNUFXTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.